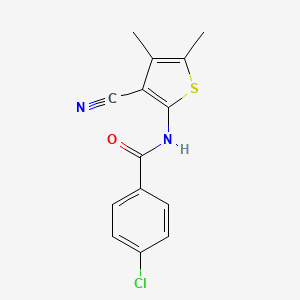

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-8-9(2)19-14(12(8)7-16)17-13(18)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGGUIHPBGRVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with bidentate reagents to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various amines. Reaction conditions often involve heating and stirring to facilitate the formation of the desired products.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is C14H10ClN3O3S, with a molecular weight of 304.76 g/mol. The compound features a benzamide group substituted with a chloro group and a thiophene ring that includes cyano and dimethyl groups. This structural complexity contributes to its varied applications in scientific research.

Chemistry

- Precursor for Novel Compounds : The compound serves as a precursor for synthesizing various heterocyclic compounds. Its unique functional groups allow for versatile chemical modifications, leading to new derivatives with potentially enhanced properties .

Biology

- Biological Activity Studies : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Investigations into its biological activities are ongoing, focusing on understanding the mechanisms through which these effects occur .

- Antimicrobial and Anticancer Properties : Recent studies have highlighted the potential of similar compounds in combating drug-resistant pathogens and cancer cells. For example, derivatives have shown promising antimicrobial activity against various bacterial strains and significant anticancer effects in vitro against breast cancer cell lines .

Medicine

- Chemotherapeutic Potential : The compound is being explored for its potential as a chemotherapeutic agent. Its ability to form biologically active compounds positions it as a candidate for further development in cancer treatment strategies .

Material Science

- Development of New Materials : In industrial applications, this compound is used in developing new materials and chemical processes. Its chemical properties make it suitable for creating advanced materials with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or modulating specific enzymes or receptors. detailed studies are required to fully elucidate its mechanism of action and molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide

- 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Uniqueness

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a member of the benzamide class and has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11ClN2OS

- Molecular Weight : 262.75 g/mol

This compound features a chloro group, a cyano group, and a thiophene moiety, which may contribute to its unique biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

- Antimicrobial Activity : Compounds in the benzamide class have shown effectiveness against various bacterial strains. The presence of the thiophene ring and cyano group may enhance their interaction with microbial targets.

- Anticancer Properties : Some studies suggest that derivatives of benzamides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Studies :

- Mechanistic Insights :

Data Summary Table

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

Thiophene core formation : React 3-cyano-4,5-dimethylthiophen-2-amine with a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) under Schotten-Baumann conditions (room temperature, aqueous NaOH).

Purification : Recrystallize intermediates using ethanol or acetone.

Characterization :

- NMR (¹H/¹³C) to confirm substitution patterns and amine acylation .

- IR spectroscopy to verify nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

Basic: How is the crystal structure of this compound determined, and what key parameters define its molecular packing?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Slow evaporation of a DCM/hexane solution yields suitable crystals.

Data collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K .

Refinement : Software like SHELXL refines structures to R-factors < 0.04.

Key parameters :

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions may arise from purity, assay conditions, or target selectivity. Mitigation strategies:

Purity validation : HPLC (>95% purity) and elemental analysis .

Dose-response curves : Use IC50/EC50 values across multiple concentrations to confirm potency.

Target validation :

- Enzyme inhibition assays : Test against bacterial phosphopantetheinyl transferases (acps-pptase) to assess antibacterial activity .

- Genetic knockout models : Compare activity in wild-type vs. enzyme-deficient bacterial strains.

Statistical rigor : Replicate experiments ≥3 times with appropriate controls.

Advanced: What computational methods predict the reactivity of this compound under varying conditions?

Answer:

Combine quantum mechanics (QM) and molecular dynamics (MD):

Reactivity prediction :

- DFT calculations (e.g., Gaussian 09) optimize geometry and calculate frontier orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- QSPR models correlate substituent effects (e.g., chloro, cyano) with reaction rates.

Solvent effects :

- COSMO-RS simulations predict solubility in polar/non-polar solvents.

- Validate with experimental kinetic studies (e.g., monitoring substitution reactions via GC-MS).

Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action in bacterial systems?

Answer:

A multi-modal approach is recommended:

Enzyme assays : Measure inhibition of acps-pptase activity using spectrophotometric NADH consumption assays .

Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the compound and enzyme active sites (e.g., binding free energy < -8 kcal/mol suggests strong affinity).

Pathway analysis :

- Metabolomics (LC-MS) to track changes in fatty acid biosynthesis (impacted by pptase inhibition).

- RNA-seq to identify differentially expressed genes in treated vs. untreated bacteria.

Advanced: What methodologies optimize the compound’s solubility and stability for in vivo studies?

Answer:

Solubility enhancement :

- Co-solvents : Test PEG-400 or cyclodextrins.

- Salt formation : Screen with HCl or sodium salts.

Stability profiling :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) .

- HPLC stability-indicating methods monitor degradation products.

Formulation : Nanoemulsions or liposomes improve bioavailability.

Advanced: How can researchers analyze conflicting crystallographic data on similar benzamide derivatives?

Answer:

Data validation : Cross-check reported CIF files (e.g., CCDC) for completeness (R-factor < 0.05, data-to-parameter ratio > 10) .

Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H⋯O vs. Cl⋯Cl contacts) using CrystalExplorer.

Thermal analysis : DSC/TGA confirms phase transitions impacting crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.